![molecular formula C21H20N4O4S2 B10759842 5-(3-Morpholin-4-YL-propyl)-2-(3-nitro-phenyl)-4-thioxo-4,5-dihydro-1-thia-3B,5-diaza-cyclopenta[A]pentalen-6-one](/img/structure/B10759842.png)
5-(3-Morpholin-4-YL-propyl)-2-(3-nitro-phenyl)-4-thioxo-4,5-dihydro-1-thia-3B,5-diaza-cyclopenta[A]pentalen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxo-5,6-dihydro-7H-thieno[2',3':4,5]pyrrolo[1,2-c]imidazole-5-thione, 6-[3-(4-morpholinyl)propyl]-2-(3-nitrophenyl)- is a complex organic compound belonging to the class of nitrobenzenes It is characterized by its unique structure, which includes a nitrobenzene moiety, a morpholine ring, and a thienopyrrole core
2. Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-5,6-dihydro-7H-thieno[2',3':4,5]pyrrolo[1,2-c]imidazole-5-thione, 6-[3-(4-morpholinyl)propyl]-2-(3-nitrophenyl)- involves multiple steps, starting with the preparation of the thienopyrrole core. This is typically achieved through a cyclization reaction involving a suitable precursor. The nitrobenzene moiety is then introduced via a nitration reaction, followed by the addition of the morpholine ring through a substitution reaction. The final product is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also need to ensure compliance with safety and environmental regulations.
3. Chemical Reactions Analysis
Types of Reactions
7-Oxo-5,6-dihydro-7H-thieno[2',3':4,5]pyrrolo[1,2-c]imidazole-5-thione, 6-[3-(4-morpholinyl)propyl]-2-(3-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The thioxo group can be oxidized to a sulfone.
Substitution: The morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Common reagents include lithium aluminum hydride and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
4. Scientific Research Applications
7-Oxo-5,6-dihydro-7H-thieno[2',3':4,5]pyrrolo[1,2-c]imidazole-5-thione, 6-[3-(4-morpholinyl)propyl]-2-(3-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
5. Mechanism of Action
The mechanism of action of 7-Oxo-5,6-dihydro-7H-thieno[2',3':4,5]pyrrolo[1,2-c]imidazole-5-thione, 6-[3-(4-morpholinyl)propyl]-2-(3-nitrophenyl)- involves its interaction with specific molecular targets. For example, it may bind to tumor necrosis factor receptor superfamily member 1A, modulating its activity and leading to downstream effects . The exact pathways involved can vary depending on the specific application and context.
6. Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Compounds containing similar backbone anion {V10}
Uniqueness
7-Oxo-5,6-dihydro-7H-thieno[2',3':4,5]pyrrolo[1,2-c]imidazole-5-thione, 6-[3-(4-morpholinyl)propyl]-2-(3-nitrophenyl)- is unique due to its combination of a nitrobenzene moiety, a morpholine ring, and a thienopyrrole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-Morpholinyl)Propyl]-2-(3-Nitrophenyl)-5-Thioxo-5,6,-Dihydro-7h-Thienol[2’,3’:4,5]Pyrrolo[1,2-C]Imidazol-7-One involves multiple steps, starting with the preparation of the thienopyrrole core. This is typically achieved through a cyclization reaction involving a suitable precursor. The nitrobenzene moiety is then introduced via a nitration reaction, followed by the addition of the morpholine ring through a substitution reaction. The final product is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also need to ensure compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
6-[3-(4-Morpholinyl)Propyl]-2-(3-Nitrophenyl)-5-Thioxo-5,6,-Dihydro-7h-Thienol[2’,3’:4,5]Pyrrolo[1,2-C]Imidazol-7-One can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The thioxo group can be oxidized to a sulfone.
Substitution: The morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Common reagents include lithium aluminum hydride and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-[3-(4-Morpholinyl)Propyl]-2-(3-Nitrophenyl)-5-Thioxo-5,6,-Dihydro-7h-Thienol[2’,3’:4,5]Pyrrolo[1,2-C]Imidazol-7-One has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-[3-(4-Morpholinyl)Propyl]-2-(3-Nitrophenyl)-5-Thioxo-5,6,-Dihydro-7h-Thienol[2’,3’:4,5]Pyrrolo[1,2-C]Imidazol-7-One involves its interaction with specific molecular targets. For example, it may bind to tumor necrosis factor receptor superfamily member 1A, modulating its activity and leading to downstream effects . The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Compounds containing similar backbone anion {V10}
Uniqueness
6-[3-(4-Morpholinyl)Propyl]-2-(3-Nitrophenyl)-5-Thioxo-5,6,-Dihydro-7h-Thienol[2’,3’:4,5]Pyrrolo[1,2-C]Imidazol-7-One is unique due to its combination of a nitrobenzene moiety, a morpholine ring, and a thienopyrrole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C21H20N4O4S2 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
10-(3-morpholin-4-ylpropyl)-4-(3-nitrophenyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one |
InChI |
InChI=1S/C21H20N4O4S2/c26-20-17-13-19-16(12-18(31-19)14-3-1-4-15(11-14)25(27)28)24(17)21(30)23(20)6-2-5-22-7-9-29-10-8-22/h1,3-4,11-13H,2,5-10H2 |
Clé InChI |
UXGUZFZBZPPZGL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCN2C(=O)C3=CC4=C(N3C2=S)C=C(S4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


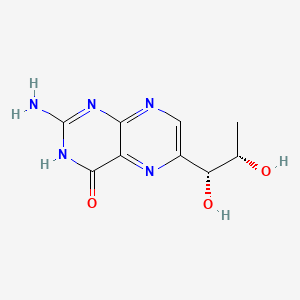

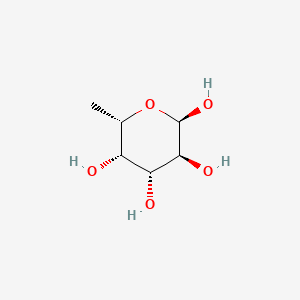
![N-[2-(1H-Indol-5-YL)-butyl]-4-sulfamoyl-benzamide](/img/structure/B10759778.png)
![d-[3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-n,o-cycloserylamide](/img/structure/B10759784.png)

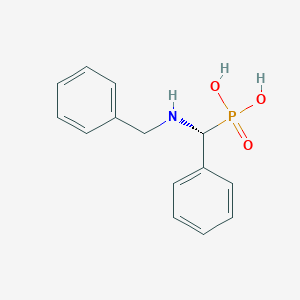

![N2-({[(4-Bromophenyl)methyl]oxy}carbonyl)-N1-[(1S)-1-formylpentyl]-L-leucinamide](/img/structure/B10759829.png)
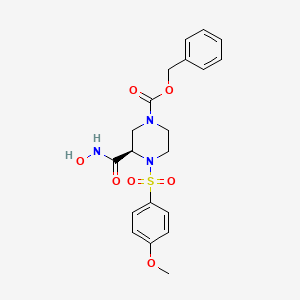
![2-N-[(4-methoxyphenyl)methyl]thiophene-2,5-disulfonamide](/img/structure/B10759844.png)

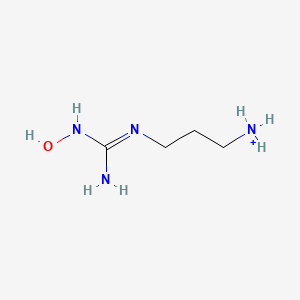
![4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide](/img/structure/B10759874.png)
